

Efficacy of Lu AF35700 in a Preclinical Model of Schizophrenia: A Comparative Analysis

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For Immediate Release

This comparison guide provides a detailed analysis of the efficacy of Lu AF35700 in a preclinical disease model, juxtaposed with its performance in human clinical trials for treatment-resistant schizophrenia. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Lu AF35700's therapeutic potential.

Executive Summary

Lu AF35700, a novel antipsychotic agent with a primary mechanism of action as a dopamine D1 and D2 receptor antagonist, has been evaluated in both preclinical and clinical settings. While it demonstrated antipsychotic effects, it did not show superiority over standard-of-care treatments in a major clinical trial for treatment-resistant schizophrenia.[1][2] This guide summarizes the key findings from a preclinical study using the phencyclidine (PCP) rat model of schizophrenia and the pivotal Phase III clinical trial (NCT02717195), comparing its efficacy against risperidone and olanzapine.

Comparative Efficacy Data

The following tables summarize the quantitative outcomes from the preclinical phencyclidine (PCP) model and the Phase III clinical trial in treatment-resistant schizophrenia.



Preclinical Efficacy in the Phencyclidine (PCP) Rat

Model

| Parameter | Effect of PCP | Effect of Lu AF35700 on PCP-induced changes | Comparator(s) | Comparator Effect(s) |
|------------------------------------------------------------------------|---------------|------------------------------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Neuronal Discharge Rate in Thalamo- cortical Networks | Increased | Reversed the alteration | Haloperidol (D2 antagonist) | Reversed PCP effects |
| Low-Frequency Oscillation (LFO) in Thalamo- cortical Networks | Decreased | Reversed the alteration | Haloperidol (D2 antagonist), SCH-23390 (D1 antagonist) | Haloperidol reversed the effect. A combination of sub-effective doses of haloperidol and SCH-23390 fully reversed the effect. |
| c-fos mRNA Expression in Thalamo-cortical Regions | Increased | Prevented the increase | Not explicitly stated for this parameter | Not explicitly stated for this parameter |

Data from a study evaluating Lu AF35700 in a phencyclidine (PCP)-induced model of schizophrenia in rats.[3]

Clinical Efficacy in Treatment-Resistant Schizophrenia (NCT02717195)



| Outcome Measure | Lu AF35700 (10 mg) | Lu AF35700 (20 mg) | Active Comparator (Risperidone or Olanzapine) |
|----------------------------------------------------|-----------------------|-----------------------|-----------------------------------------------------|
| Mean Change from Baseline in PANSS Total Score | -10.1 (± 0.96 SE) | -8.22 (± 0.98 SE) | -9.90 (± 0.97 SE) |
| Treatment Difference vs. Comparator [95% CI] | -0.12 [-2.37; 2.13] | 1.67 [-0.59; 3.94] | N/A |

Data from a 10-week, randomized, double-blind, active-controlled clinical trial in patients with treatment-resistant schizophrenia.[1][2] The Positive and Negative Syndrome Scale (PANSS) is a standard instrument for assessing the severity of symptoms in schizophrenia.

Experimental Protocols

Preclinical Study: Phencyclidine (PCP) Rat Model of Schizophrenia

Objective: To evaluate the ability of Lu AF35700 to reverse the alterations in thalamo-cortical activity induced by phencyclidine (PCP), a pharmacological model of schizophrenia.[3]

Animal Model: Adult male Sprague-Dawley rats were used.

Experimental Groups:

- Vehicle control
- PCP administration
- Lu AF35700 pre-treatment followed by PCP administration
- Haloperidol pre-treatment followed by PCP administration
- SCH-23390 (a D1 antagonist) pre-treatment followed by PCP administration



 Combination of sub-effective doses of haloperidol and SCH-23390 followed by PCP administration

Methodology:

- Drug Administration: Lu AF35700, haloperidol, and SCH-23390 were administered prior to the administration of PCP.
- Electrophysiological Recordings: In anesthetized rats, single-unit recordings and local field potentials were obtained from the thalamus and prefrontal cortex to measure neuronal discharge rate and low-frequency oscillations (LFO).
- Gene Expression Analysis: In awake rats, in situ hybridization was used to measure the expression of c-fos mRNA, a marker of neuronal activity, in various brain regions.

Clinical Trial: NCT02717195

Objective: To evaluate the efficacy and safety of Lu AF35700 in patients with treatment-resistant schizophrenia.

Study Design: A randomized, double-blind, active-controlled, 10-week clinical trial.[1][2]

Participant Population: Patients diagnosed with treatment-resistant schizophrenia.

Intervention Arms:

- Lu AF35700 (10 mg/day)
- Lu AF35700 (20 mg/day)
- Active Comparator (risperidone or olanzapine)

Methodology:

 Screening and Prospective Confirmation: Patients underwent a screening period and a prospective confirmation period to verify treatment resistance.

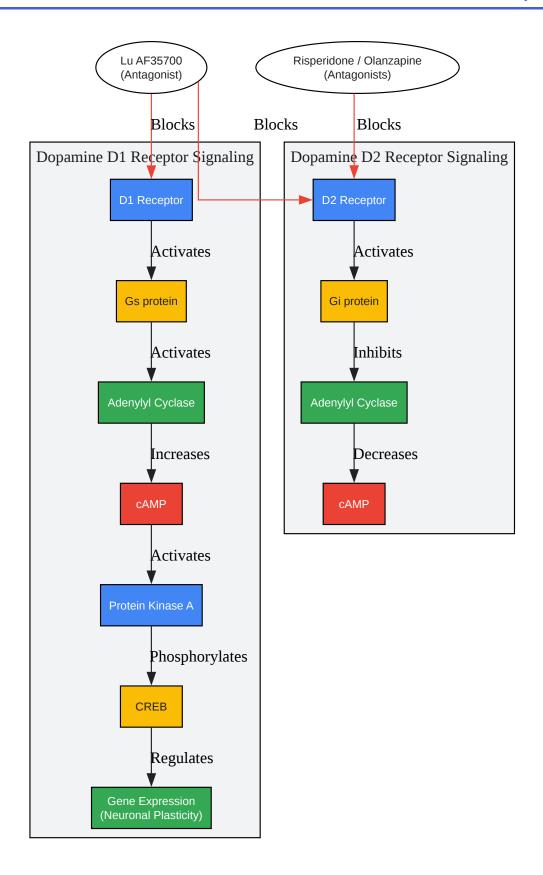


- Randomization and Blinding: Eligible patients were randomized in a 1:1:1 ratio to one of the
 three treatment arms. The study was double-blinded, meaning neither the patients nor the
 investigators knew which treatment was being administered.
- Primary Endpoint Assessment: The primary outcome measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 10.

Mechanism of Action and Signaling Pathways

Lu AF35700, risperidone, and olanzapine all exert their antipsychotic effects primarily through the modulation of dopamine and serotonin receptors. The key signaling pathways are depicted below.

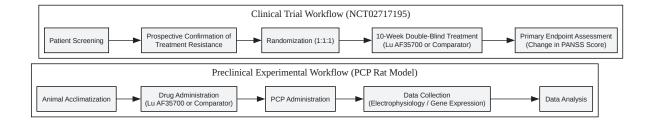




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Dopamine D1 and D2 Receptor Signaling Pathways.





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Experimental Workflows.

Conclusion

The available data indicates that Lu AF35700 shows biological activity in a preclinical model of schizophrenia by reversing PCP-induced neuronal alterations.[3] However, in a large-scale clinical trial, this did not translate into superior efficacy over existing treatments for treatment-resistant schizophrenia.[1][2] The discordance between preclinical and clinical findings highlights the challenges in translating efficacy from animal models to complex human diseases. Further research may be needed to identify specific patient populations or disease subtypes that may benefit from Lu AF35700's unique pharmacological profile.

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